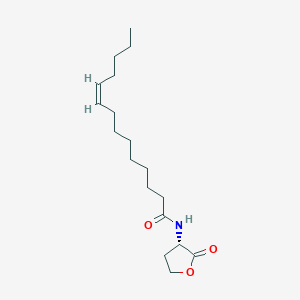

N-cis-tétradéc-9Z-énoyl-L-homosérine lactone

Vue d'ensemble

Description

La N-cis-tétradéc-9-énoyl-L-homosérine lactone est un membre de la famille des N-acyl-homosérine lactones, qui sont des molécules de signalisation utilisées dans la détection de quorum bactérien. Ces molécules jouent un rôle crucial dans la régulation de l'expression génique en réponse à la densité cellulaire, influençant divers comportements bactériens tels que la formation de biofilms et la production de facteurs de virulence .

Applications De Recherche Scientifique

N-cis-tetradec-9-enoyl-L-Homoserine lactone has several scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of N-acyl-homoserine lactones.

Biology: Investigated for its role in bacterial quorum sensing and its impact on bacterial behavior.

Medicine: Explored for its potential in developing antimicrobial therapies by disrupting quorum sensing in pathogenic bacteria.

Mécanisme D'action

Target of Action

N-cis-Tetradec-9Z-enoyl-L-homoserine lactone (C14-9Z-HSL) primarily targets bacterial cells. Specifically, it serves as an autoinducer in certain bacterial species, including C. rodentium. As an autoinducer, it coordinates gene expression and behaviors by diffusing into cells of different bacterial species .

Action Environment

Environmental factors influence its efficacy and stability:

Remember, C14-9Z-HSL represents a fascinating intersection of biology and chemistry, shaping bacterial communities and their survival strategies. 🧪🔬 . If you have any more questions or need further details, feel free to ask!

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-cis-tétradéc-9-énoyl-L-homosérine lactone implique généralement le couplage d'un acide gras avec la homosérine lactone. Une méthode courante comprend la réaction de l'acide tétradéc-9-énoïque avec la homosérine lactone en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante .

Méthodes de production industrielle

Les méthodes de production industrielle de la N-cis-tétradéc-9-énoyl-L-homosérine lactone ne sont pas bien documentées, mais elles impliquent probablement des voies de synthèse similaires à celles utilisées en laboratoire, à une échelle plus importante. L'utilisation d'équipements de synthèse automatisés et de réacteurs à flux continu peut améliorer l'efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions

La N-cis-tétradéc-9-énoyl-L-homosérine lactone peut subir diverses réactions chimiques, notamment :

Oxydation : La double liaison dans la chaîne d'acides gras peut être oxydée pour former des époxydes ou des diols.

Réduction : La double liaison peut être réduite pour former des dérivés saturés.

Substitution : Le cycle lactone peut être ouvert et substitué par différents groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Réactifs tels que l'acide m-chloroperbenzoïque (mCPBA) pour l'époxydation, ou le tétroxyde d'osmium (OsO4) pour la dihydroxylation.

Réduction : Catalyseurs tels que le palladium sur carbone (Pd/C) en présence d'hydrogène gazeux.

Substitution : Nucléophiles tels que les amines ou les alcools en conditions basiques.

Principaux produits

Oxydation : Époxydes ou diols.

Réduction : N-acyl-homosérine lactones saturées.

Substitution : Diverses lactones substituées en fonction du nucléophile utilisé.

Applications de la recherche scientifique

La N-cis-tétradéc-9-énoyl-L-homosérine lactone a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des N-acyl-homosérine lactones.

Biologie : Enquêté sur son rôle dans la détection de quorum bactérienne et son impact sur le comportement bactérien.

Médecine : Exploré pour son potentiel dans le développement de thérapies antimicrobiennes en perturbant la détection de quorum dans les bactéries pathogènes.

Mécanisme d'action

La N-cis-tétradéc-9-énoyl-L-homosérine lactone exerce ses effets par le biais de la détection de quorum, un processus de régulation utilisé par les bactéries pour coordonner l'expression génique en fonction de la densité cellulaire. La molécule se lie aux régulateurs transcriptionnels de la famille LuxR, qui activent ou répriment ensuite l'expression des gènes cibles. Ce processus influence divers phénotypes bactériens, y compris la formation de biofilms, la virulence et la résistance aux antibiotiques .

Comparaison Avec Des Composés Similaires

Composés similaires

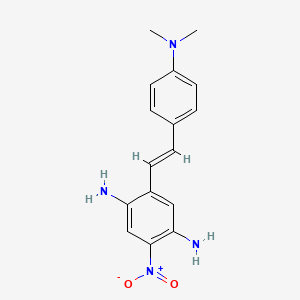

N-3-oxo-tétradéc-7-énoyl-L-homosérine lactone : Une autre N-acyl-homosérine lactone avec une structure similaire mais qui diffère par la position et la présence d'un groupe oxo.

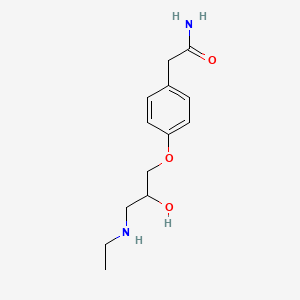

N-cis-octadéc-9-énoyl-L-homosérine lactone : Une N-acyl-homosérine lactone à chaîne plus longue avec des fonctions de détection de quorum similaires.

Unicité

La N-cis-tétradéc-9-énoyl-L-homosérine lactone est unique en raison de la longueur spécifique de sa chaîne d'acides gras et de la position de la double liaison, qui confèrent des propriétés de signalisation distinctes et des affinités pour les régulateurs transcriptionnels de la famille LuxR. Ces caractéristiques structurelles en font un outil précieux pour étudier la détection de quorum et développer des stratégies antimicrobiennes ciblées .

Propriétés

IUPAC Name |

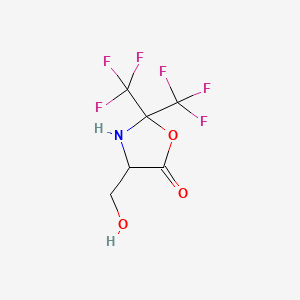

(Z)-N-[(3S)-2-oxooxolan-3-yl]tetradec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h5-6,16H,2-4,7-15H2,1H3,(H,19,20)/b6-5-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVCBUGVTPVVJB-KJPDOMRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

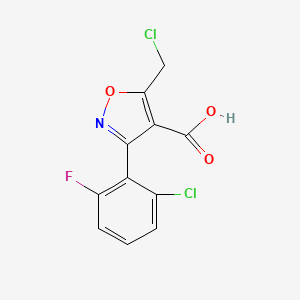

![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)

![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)

![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)

![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)

![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)